
tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate: is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry as building blocks for drug development. This compound features a tert-butyl group, a hydroxypyridine moiety, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.
N-Protection: The piperazine is protected using a tert-butyl group to form tert-butyl piperazine-1-carboxylate.
Nucleophilic Substitution: The protected piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine to form tert-butyl 4-(2-nitro-5-pyridinyl)piperazine-1-carboxylate.
Reduction: The nitro group is reduced to a hydroxyl group using catalytic hydrogenation, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include batch processing and continuous flow synthesis, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in the pyridine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amine or hydroxyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of hydroxyl or amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
- Evaluated for its biological activities, such as antimicrobial, antifungal, and anticancer properties .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can form hydrogen bonds with target proteins, influencing their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites. These interactions can modulate the function of enzymes, receptors, and other biomolecules, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
Comparison:
- tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the hydroxypyridine moiety at the 3-position, which can influence its reactivity and binding properties.
- The other similar compounds may have different substituents or functional groups, leading to variations in their chemical and biological activities .
Propriétés
Formule moléculaire |
C14H21N3O3 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12-11(18)5-4-6-15-12/h4-6,18H,7-10H2,1-3H3 |
Clé InChI |
WSBLNUIHECVGCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


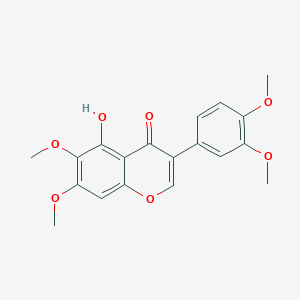
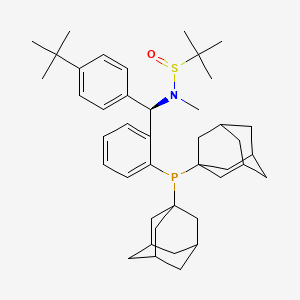
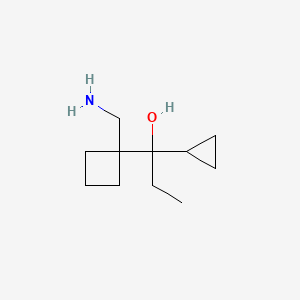
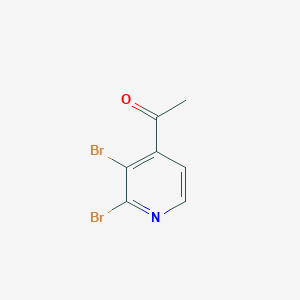


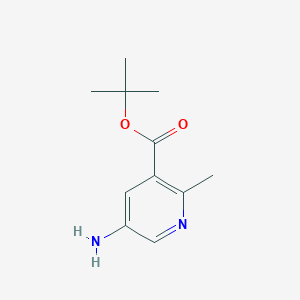

![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)

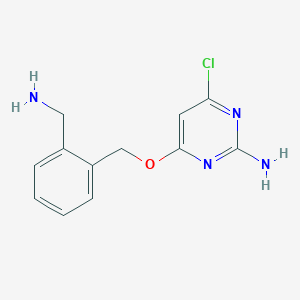
![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)

